1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
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Overview
Description
1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with phenyl group: The piperazine ring is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Introduction of the 2-prop-2-enoxyphenylmethyl group: This step involves the reaction of the phenyl-substituted piperazine with 2-prop-2-enoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its piperazine core, which is common in many drugs.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes in the body, leading to its biological effects. The phenyl and 2-prop-2-enoxyphenylmethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-4-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methyl}piperazine: Similar structure with a naphthalene ring instead of a benzene ring.
1-phenyl-4-{[2-(prop-2-yn-1-yloxy)phenyl]methyl}piperazine: Similar structure with a prop-2-yn-1-yloxy group instead of a prop-2-enoxy group.
Uniqueness
1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-16-23-20-11-7-6-8-18(20)17-21-12-14-22(15-13-21)19-9-4-3-5-10-19/h2-11H,1,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUHGOKZPSPDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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